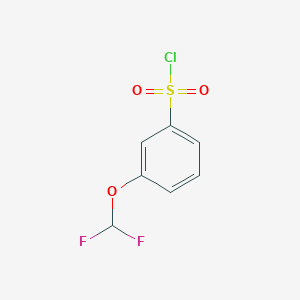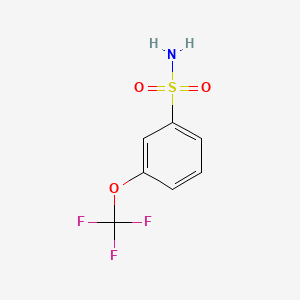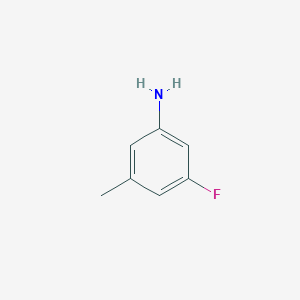
2,3-Dihydro-1,4-benzodioxine-5-carboxamide
概要
説明
2,3-Dihydro-1,4-benzodioxine-5-carboxamide is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzodioxine, a bicyclic structure containing an oxygen atom in the ring.
作用機序
Target of Action
The primary target of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .
Pharmacokinetics
Its molecular weight is 17918 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in the cell. This can result in cell death, particularly in cancer cells .
Action Environment
For safety, it should be stored in a sealed container in a dry environment at 2-8°C .
生化学分析
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been identified as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, this compound can interfere with the DNA repair mechanism, which is particularly relevant in cancer research where PARP1 inhibitors are used to enhance the efficacy of chemotherapy and radiotherapy . The interaction between this compound and PARP1 involves binding to the enzyme’s active site, thereby preventing its normal function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the inhibition of PARP1 by this compound leads to the accumulation of DNA damage, ultimately resulting in cell death . Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in DNA repair and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP1 by binding to its active site . This binding prevents PARP1 from catalyzing the poly (ADP-ribosylation) of target proteins, a critical step in the DNA repair process . Additionally, this compound may influence other molecular pathways by interacting with proteins involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound results in sustained inhibition of PARP1 activity and increased DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell survival. The primary enzyme it interacts with is PARP1, which plays a crucial role in the base excision repair pathway . By inhibiting PARP1, this compound disrupts the normal repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death . This compound may also affect other metabolic pathways by influencing the activity of enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to the nucleus, where it interacts with PARP1 and other nuclear proteins involved in DNA repair . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The activity and function of this compound are closely linked to its nuclear localization, as this is where it interacts with key proteins involved in DNA repair and cell survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzodioxine derivative with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the synthetic routes described above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to other functional groups, such as amines.
Substitution: The benzodioxine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
2,3-Dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of PARP1, which plays a crucial role in DNA repair.
Biological Studies: The compound is used in studies investigating the mechanisms of DNA repair and the role of PARP1 in cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
類似化合物との比較
Similar Compounds
3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another PARP1 inhibitor with a similar structure but different functional groups.
8-Amino-2-methylquinazolinone: A previously characterized PARP1 inhibitor with a different core structure.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific benzodioxine core structure, which imparts distinct chemical and biological properties. Its ability to inhibit PARP1 with high potency makes it a valuable compound for further development in cancer therapy .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYLTYTXMKZKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381574 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349550-81-8 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















